N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide is a chemical compound with a complex structure that includes both an amine group and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-(4-aminophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N6-2-(4-Aminophenyl)ethyladenosine: This compound shares a similar amine group and has been studied for its potential as an adenosine receptor agonist.
2-(4-Aminophenyl)ethylamine: This compound is used in the chemical modification of proteins and as a reagent in polycondensation reactions.
Uniqueness
N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide is unique due to its combination of an amine group and a phenoxyacetamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
194353-77-0 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H18N2O2/c17-14-8-6-13(7-9-14)10-11-18-16(19)12-20-15-4-2-1-3-5-15/h1-9H,10-12,17H2,(H,18,19) |
InChI Key |
YJWIBQLQCJYBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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